Methyl 4-acetamido-5-chloro-2-ethoxybenzoate
Overview
Description
“Methyl 4-acetamido-5-chloro-2-ethoxybenzoate” is a chemical compound. However, there seems to be limited information available about this specific compound. It’s worth noting that a similar compound, “Methyl 4-acetamido-5-chloro-2-methoxybenzoate”, is known to be a biotransformed metabolite of Metoclopramide1, a dopamine D2 receptor antagonist and antiemetic agent1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. However, I couldn’t find specific information on the molecular structure of “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the changes that occur during a chemical reaction. Unfortunately, I couldn’t find specific information on the chemical reactions involving “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its reactivity, stability, and uses. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.Scientific Research Applications
“Methyl 4-acetamido-5-chloro-2-methoxybenzoate” is a chemical compound with the molecular formula CH3CONHC6H2(Cl)(OCH3)CO2CH3 . It has a molecular weight of 257.67 .
One of the known uses of this compound is as a biotransformed metabolite of Metoclopramide , which is an antiemetic agent and a dopamine D2 receptor antagonist . This suggests that it may have applications in the field of medicine, particularly in the treatment of conditions such as nausea and vomiting.
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Pharmaceutical Industry : As mentioned earlier, this compound is a biotransformed metabolite of Metoclopramide , an antiemetic agent and a dopamine D2 receptor antagonist . This suggests that it may have applications in the field of medicine, particularly in the treatment of conditions such as nausea and vomiting.
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Pharmaceutical Industry : As mentioned earlier, this compound is a biotransformed metabolite of Metoclopramide , an antiemetic agent and a dopamine D2 receptor antagonist . This suggests that it may have applications in the field of medicine, particularly in the treatment of conditions such as nausea and vomiting.
Safety And Hazards
Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.
Future Directions
The future directions for research on a compound can include exploring its potential uses, understanding its mechanism of action, and developing methods for its synthesis. Unfortunately, I couldn’t find specific information on the future directions for “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate”.
I apologize for the lack of specific information. The compound “Methyl 4-acetamido-5-chloro-2-ethoxybenzoate” may not be widely studied or it may be known under a different name. If you have more information or a different name for this compound, I would be happy to help further.
properties
IUPAC Name |
methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOGJJLTBMSAKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441173 | |
Record name | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |
CAS RN |
4235-43-2 | |
Record name | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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